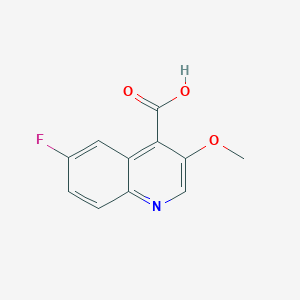6-Fluoro-3-methoxyquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC17251158
Molecular Formula: C11H8FNO3
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8FNO3 |
|---|---|
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | 6-fluoro-3-methoxyquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | VRPHSGLZPRKONC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C2C=CC(=CC2=C1C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Structural Features
6-Fluoro-3-methoxyquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula is inferred as C₁₁H₈FNO₃, based on analogs such as 6-fluoro-4-methoxyquinoline-3-carboxylic acid and 6-fluoro-2-methoxyquinoline-3-carboxylic acid. The substitution pattern includes:
-
Fluoro group (-F) at position 6, enhancing electronegativity and influencing binding interactions.
-
Methoxy group (-OCH₃) at position 3, contributing to solubility and steric effects.
-
Carboxylic acid (-COOH) at position 4, enabling hydrogen bonding and salt formation .
The exact mass is approximately 221.18 g/mol, with a calculated exact mass of 221.03300 . The presence of polar functional groups results in a logP value of 1.36, indicating moderate lipophilicity .
Physicochemical Properties
Data from structurally similar compounds provide insights into its physical properties:
The compound’s flash point of 173.2°C suggests moderate flammability, consistent with aromatic heterocycles . Its low vapor pressure indicates limited volatility at room temperature, favoring stability in solid formulations .
Synthetic Pathways and Modifications
General Synthesis of Fluoroquinolones
The synthesis of 6-fluoroquinolones typically involves:
-
Cyclization Reactions: Formation of the quinoline core via Skraup or Gould-Jacobs reactions. For example, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is synthesized using ethyl 3-ethoxyacrylate and 4-fluoroaniline precursors .
-
Fluorination: Electrophilic fluorination at position 6 using agents like Selectfluor® .
-
Methoxy Introduction: Nucleophilic substitution or Ullmann coupling to install the methoxy group at position 3 .
-
Carboxylic Acid Functionalization: Hydrolysis of ester intermediates to yield the free acid .
A representative pathway for 6-fluoro-3-methoxyquinoline-4-carboxylic acid could involve:
-
Step 1: Condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate to form a 4-quinolone intermediate.
-
Step 2: Methoxylation at position 3 using copper(I) oxide and methanol under reflux .
-
Step 3: Saponification of the ethyl ester to the carboxylic acid using NaOH .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires optimized reaction conditions. For instance, methoxy group placement is sensitive to temperature and catalyst choice .
-
Purification: The polar carboxylic acid group complicates isolation, often necessitating recrystallization from ethanol/water mixtures .
Biological Activity and Mechanism of Action
Antibacterial Activity
Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, preventing DNA replication. While direct data on 6-fluoro-3-methoxyquinoline-4-carboxylic acid are scarce, analogs such as 1-ethyl-6-fluoro-7-piperazinyl-4-quinolone-3-carboxylic acid exhibit:
The methoxy group at position 3 may enhance membrane permeability, while the fluorine at position 6 improves target binding.
Antifungal and Other Activities
Applications in Pharmaceutical Development
Antibacterial Agents
The compound’s core structure aligns with second-generation fluoroquinolones like ciprofloxacin. Potential advantages include:
-
Broad-Spectrum Activity: Efficacy against Gram-negative and some Gram-positive pathogens.
-
Oral Bioavailability: The carboxylic acid group facilitates salt formation (e.g., sodium or hydrochloride) for improved solubility .
Prodrug Design
Esterification of the carboxylic acid (e.g., ethyl or benzyl esters) could enhance absorption, with hydrolysis in vivo releasing the active moiety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume